molecular formula C9H13BrN2O2 B1377252 tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS No. 1199773-67-5

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Cat. No. B1377252
CAS RN: 1199773-67-5
M. Wt: 261.12 g/mol
InChI Key: YXXOBOFWHNUWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C9H13BrN2O2 . Its molecular weight is 261.12 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow powder or crystals or liquid . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds containing the pyrazole moiety, similar to tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, are frequently explored for their unique reactivity and utility in synthesizing novel heterocyclic compounds. Baumstark et al. (2013) presented a review focusing on the synthesis and chemistry of hexasubstituted pyrazolines, illustrating the potential of pyrazole derivatives in creating structurally unique compounds with possible applications ranging from material science to pharmaceuticals (Baumstark, Vásquez, & Mctush-Camp, 2013).

Environmental and Biological Studies

Research on synthetic phenolic antioxidants, which share some functional similarities with this compound, has been conducted to understand their environmental occurrence, human exposure, and toxicity. Liu and Mabury (2020) summarized studies on synthetic phenolic antioxidants, highlighting their detection in various environmental matrices and potential health impacts, indicating the broader relevance of understanding the environmental and biological effects of synthetic compounds (Liu & Mabury, 2020).

Application in Polymer and Material Science

Pulyalina et al. (2020) reviewed the application of polymer membranes for the purification of fuel additives, specifically focusing on the separation of methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation. This research highlights the importance of chemical additives in improving fuel performance and the development of new materials for environmental management, suggesting potential areas where this compound could find application, given its structural characteristics that may influence polymer interactions or serve as a precursor in synthesizing additives (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Safety and Hazards

The safety information for “tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” indicates that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-(4-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXOBOFWHNUWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 79 using 4-bromo-1H-pyrazole and tert butyl bromoacetate to afford the title compound as a yellow solid in 34% yield, 48.0 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.